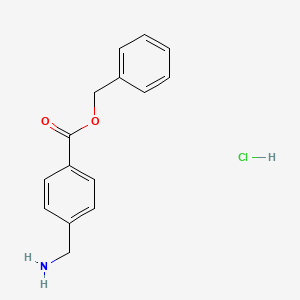
2-chloro-4-fluoro-N-(4-(5-(pyrrolidine-1-carbonyl)-2H-tetrazol-2-yl)phenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-4-fluoro-N-(4-(5-(pyrrolidine-1-carbonyl)-2H-tetrazol-2-yl)phenyl)benzamide is an interesting organic compound that has gained attention in various scientific fields. It features a complex structure composed of chloro, fluoro, pyrrolidine, and tetrazole moieties, making it versatile in a range of reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-4-fluoro-N-(4-(5-(pyrrolidine-1-carbonyl)-2H-tetrazol-2-yl)phenyl)benzamide typically involves several key steps. Initially, a precursor, such as 2-chloro-4-fluorobenzoic acid, undergoes a series of functional group transformations. The introduction of the tetrazole ring is often achieved through the [2+3] cycloaddition reaction of an azide with a nitrile derivative. Pyrrolidine-1-carbonyl is then introduced via an amide coupling reaction.
Industrial Production Methods: On an industrial scale, the production is optimized for efficiency and yield. This may involve the use of continuous flow reactors for better control over reaction conditions, enhancing product purity and minimizing by-products.
Analyse Des Réactions Chimiques
Types of Reactions: The compound undergoes various chemical reactions, including:
Substitution reactions: Halogen atoms in the aromatic rings are prone to nucleophilic substitution.
Oxidation and Reduction: The pyrrolidine and benzamide moieties can participate in redox reactions under suitable conditions.
Cyclization reactions: The tetrazole ring allows for potential cycloaddition reactions.
Common Reagents and Conditions:
Nucleophiles like alkoxides for substitution reactions.
Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride for redox reactions.
Solvents such as acetonitrile and catalysts like palladium for cyclization reactions.
Major Products: The reactions generally yield derivatives with modifications on the aromatic rings or the tetrazole moiety, producing a wide array of functionalized benzamides and related compounds.
Applications De Recherche Scientifique
2-chloro-4-fluoro-N-(4-(5-(pyrrolidine-1-carbonyl)-2H-tetrazol-2-yl)phenyl)benzamide finds applications across various domains:
Chemistry: Used in synthesis pathways as an intermediate for more complex molecules.
Biology: Potentially involved in studies related to enzyme inhibition or receptor binding due to its multifaceted structure.
Medicine: Investigated for potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Serves as a precursor in the synthesis of dyes, polymers, and agrochemicals.
Mécanisme D'action
Comparison with Other Compounds: 2-chloro-4-fluoro-N-(4-(5-(pyrrolidine-1-carbonyl)-2H-tetrazol-2-yl)phenyl)benzamide can be compared to other similar compounds such as:
2-chloro-4-fluoro-N-phenylbenzamide: : Lacks the tetrazole and pyrrolidine moieties, resulting in different reactivity and biological properties.
N-(4-(2H-tetrazol-2-yl)phenyl)benzamide: : Similar in structure but lacks the chloro and fluoro groups, affecting its chemical behavior and applications.
Comparaison Avec Des Composés Similaires
2-chloro-N-(4-(2H-tetrazol-2-yl)phenyl)benzamide
4-fluoro-N-(4-(2H-tetrazol-2-yl)phenyl)benzamide
Pyrrolidine-1-carbonyl derivatives of benzamides
That’s a detailed dive into your requested compound—an interesting piece of chemistry, I’d say.
Propriétés
IUPAC Name |
2-chloro-4-fluoro-N-[4-[5-(pyrrolidine-1-carbonyl)tetrazol-2-yl]phenyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClFN6O2/c20-16-11-12(21)3-8-15(16)18(28)22-13-4-6-14(7-5-13)27-24-17(23-25-27)19(29)26-9-1-2-10-26/h3-8,11H,1-2,9-10H2,(H,22,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIVRTWDHTKGJLG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=NN(N=N2)C3=CC=C(C=C3)NC(=O)C4=C(C=C(C=C4)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClFN6O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Ethyl 3-(6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamido)propanoate](/img/structure/B2405965.png)
![2-[(2-Methoxyphenyl)sulfanyl]-3-phenylquinoline](/img/structure/B2405966.png)
![Bicyclo[3.2.2]nonane-1,5-dicarboxylic acid](/img/structure/B2405967.png)
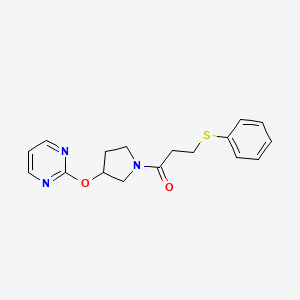
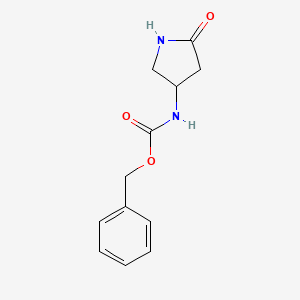
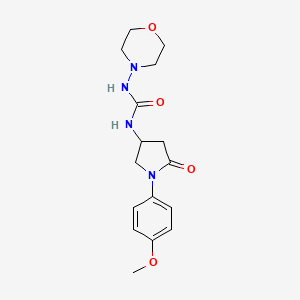
![Methyl 2-[7-(2-methoxyethyl)-3-methyl-2,6-dioxopurin-8-yl]sulfanylacetate](/img/structure/B2405977.png)
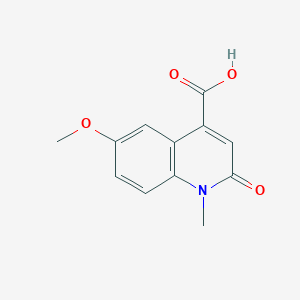
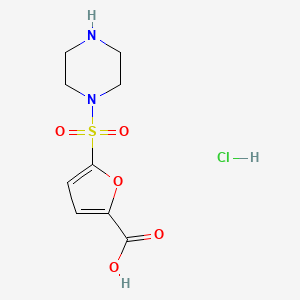
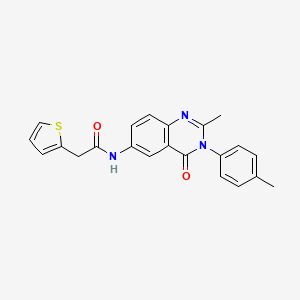
![3-[2-(4-fluorophenyl)-7-methoxy-1H-indol-3-yl]propanoic acid](/img/structure/B2405983.png)

